Methyl pentacosanoate

Catalog No.
S567322
CAS No.
55373-89-2
M.F
C26H52O2
M. Wt
396.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl pentacosanoate

CAS Number

55373-89-2

Product Name

Methyl pentacosanoate

IUPAC Name

methyl pentacosanoate

Molecular Formula

C26H52O2

Molecular Weight

396.7 g/mol

InChI

InChI=1S/C26H52O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-2/h3-25H2,1-2H3

InChI Key

WOPKHAQDUMDJIY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Synonyms

Methyl Pentacosanoate

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Analytical Reference Standard

Methyl pentacosanoate serves as a valuable analytical reference standard in scientific research. Its high purity (>98%) allows researchers to accurately quantify the presence of similar fatty acid compounds in various samples, often through techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) []. This application is crucial in various fields, including:

  • Food Science: Analyzing the fatty acid composition of food products for nutritional labeling, quality control, and research purposes [].
  • Biochemistry: Studying the presence and levels of specific fatty acids in biological samples like tissues, cells, and body fluids [].
  • Environmental Science: Investigating the presence of fatty acid contaminants in environmental samples like soil and water [].

Methyl pentacosanoate is a methyl ester derived from pentacosanoic acid, which is a saturated fatty acid with a long carbon chain consisting of 25 carbon atoms. Its chemical formula is C26H52O2C_{26}H_{52}O_{2} and it has a molecular weight of approximately 398.68 g/mol. This compound is classified as a fatty acid methyl ester, commonly found in various natural sources, including plants and animal fats. Methyl pentacosanoate exhibits unique properties due to its long hydrocarbon chain, which influences its solubility and melting point, making it relevant in various chemical applications and biological studies .

Typical of fatty acid esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl pentacosanoate can be hydrolyzed to yield pentacosanoic acid and methanol.
  • Transesterification: This process involves the reaction of methyl pentacosanoate with another alcohol to form a new ester and methanol. This reaction is significant in biodiesel production.
  • Oxidation: The long-chain structure allows for oxidation reactions, which can lead to the formation of various oxidized products depending on the conditions used.

These reactions highlight the versatility of methyl pentacosanoate in organic synthesis and its potential utility in developing biofuels and other chemicals .

Methyl pentacosanoate can be synthesized through several methods:

  • Transesterification: The most common method involves the transesterification of pentacosanoic acid with methanol in the presence of a catalyst such as sodium hydroxide or sulfuric acid. This method is efficient and widely used for producing fatty acid methyl esters.
  • Direct Esterification: Pentacosanoic acid can also be reacted directly with methanol under acidic conditions to form methyl pentacosanoate.
  • Microbial Synthesis: Some microorganisms can produce fatty acid methyl esters through fermentation processes, offering a more sustainable approach to synthesis.

These methods allow for the production of methyl pentacosanoate on both laboratory and industrial scales .

Methyl pentacosanoate has several applications across different fields:

  • Biodiesel Production: As a fatty acid methyl ester, it can be used as a biodiesel component or as a feedstock for biodiesel production through transesterification processes.
  • Cosmetics and Personal Care Products: Its emollient properties make it suitable for use in cosmetics and skin care formulations.
  • Food Industry: Methyl pentacosanoate may be utilized as a flavoring agent or food additive due to its fatty acid profile.
  • Pharmaceuticals: Research into its biological properties suggests potential applications in drug formulation or as an antimicrobial agent .

Methyl pentacosanoate belongs to a class of compounds known as fatty acid methyl esters, which includes several similar compounds. Below is a comparison highlighting its uniqueness:

Compound NameCarbon Chain LengthSaturationUnique Features
Methyl tetracosanoate24SaturatedShorter chain length compared to methyl pentacosanoate
Methyl hexacosanoate26SaturatedLonger chain length; different physical properties
Methyl docosanoate22SaturatedShorter than methyl pentacosanoate; different applications
Methyl oleate18UnsaturatedContains double bonds; more fluid at room temperature

Methyl pentacosanoate's unique 25-carbon structure gives it distinct physical properties compared to these similar compounds, influencing its behavior in biological systems and industrial applications .

XLogP3

12.8

Hydrogen Bond Acceptor Count

2

Exact Mass

396.396730897 g/mol

Monoisotopic Mass

396.396730897 g/mol

Heavy Atom Count

28

Other CAS

55373-89-2

Wikipedia

Methyl pentacosanoate

Dates

Modify: 2023-08-15

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